N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide
Description
N-Methyl-N-[(3R)-pyrrolidin-3-yl]acetamide is a chiral acetamide derivative featuring a methyl group and a (3R)-configured pyrrolidine ring attached to the nitrogen atom. Its molecular formula is C₇H₁₄N₂O (MW: 142.20 g/mol) . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and histone methyltransferase modulators, as evidenced by its use in complex drug candidates . The (3R) stereochemistry is critical for enantioselective interactions with biological targets, influencing both binding affinity and metabolic stability .
Properties
IUPAC Name |
N-methyl-N-[(3R)-pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9(2)7-3-4-8-5-7/h7-8H,3-5H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEKUQRWTOSZOR-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666204 | |
| Record name | N-Methyl-N-[(3R)-pyrrolidin-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550370-81-5 | |
| Record name | N-Methyl-N-[(3R)-pyrrolidin-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide is a compound that features a pyrrolidine ring, a five-membered nitrogen heterocycle. The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can interact with biological targets in a variety of ways. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with a variety of biological targets and can influence numerous biochemical pathways.
Biological Activity
N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide, also known as (R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 142.17 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, contributing to its unique pharmacological properties. Its structural configuration enhances its interaction with various biological targets, especially neurotransmitter receptors.
The compound's mechanism of action primarily involves modulation of neurotransmitter systems. Studies indicate that it interacts with several receptors, particularly those associated with cholinergic signaling pathways. This modulation can lead to significant physiological responses, making it a candidate for therapeutic applications in neurological disorders.
Biological Activity
This compound exhibits several notable biological activities:
- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter release and receptor activity, particularly in the central nervous system (CNS). Its structural similarity to various neurotransmitters allows it to act as a modulator at specific receptors .
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, although more research is needed to establish its efficacy and mechanisms in cancer models .
- Pharmacokinetics : The compound displays favorable pharmacokinetic properties, including good oral bioavailability and moderate stability in liver microsomes, which are crucial for its development as a therapeutic agent .
Case Studies and Experimental Data
A summary of notable studies involving this compound is presented below:
Comparison with Similar Compounds
Stereochemical Variants
Substituent Modifications
- N-(1-Benzylpyrrolidin-3-yl)acetamide derivatives : Benzylation (e.g., (S)-N-(1-benzylpyrrolidin-3-yl)acetamide) increases lipophilicity (logP) and may improve blood-brain barrier penetration but reduces aqueous solubility .
- N-{(3R)-1-[(6-Fluoro-2-naphthyl)methyl]pyrrolidin-3-yl}-2-[1-(3-hydroxybenzoyl)piperidin-4-ylidene]acetamide (CAS: 671204-49-2): Bulky aromatic substituents elevate molecular weight (487.57 g/mol) and enhance binding to hydrophobic pockets in enzymes, though synthetic yields drop significantly (22%) due to complexity .
Salt Forms and Solubility
- Hydrochloride salts (e.g., (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride): Improve aqueous solubility and stability for in vivo applications. The hydrochloride form of the S-enantiomer has a molecular weight of 178.66 g/mol and is stored at RT .
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
